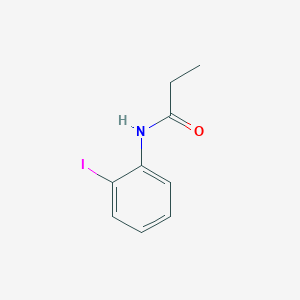
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide, also known as Bromo-Dimethoxy-Fluoro-Benzamide (BDFB), is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB belongs to the class of benzamides and is known to have a broad range of biological activities.
作用機序
The exact mechanism of action of BDFB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. BDFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. BDFB has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
BDFB has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BDFB has also been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce tumor growth in animal models of cancer. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
BDFB has several advantages for lab experiments. It has been shown to have low toxicity and good solubility in water and organic solvents. BDFB is also relatively easy to synthesize and can be obtained in high yield. However, one limitation of BDFB is its limited stability in solution, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of BDFB. One area of interest is the development of BDFB as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Another area of interest is the elucidation of the exact mechanism of action of BDFB, which could lead to the development of more potent and selective analogs. Finally, the study of BDFB in animal models of neurological and psychiatric disorders could provide valuable insights into its potential use as a treatment for these conditions.
Conclusion
In conclusion, BDFB is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB has been shown to have anti-inflammatory, analgesic, and anti-cancer activities. It has also been reported to have anxiolytic and antidepressant effects. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Additionally, the elucidation of the exact mechanism of action of BDFB could lead to the development of more potent and selective analogs.
合成法
The synthesis of BDFB involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields BDFB as a white solid with a melting point of 151-152°C.
科学的研究の応用
BDFB has been studied extensively for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. BDFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects.
特性
製品名 |
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C15H13BrFNO3 |
分子量 |
354.17 g/mol |
IUPAC名 |
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-12-7-9(8-13(21-2)14(12)16)15(19)18-11-5-3-10(17)4-6-11/h3-8H,1-2H3,(H,18,19) |
InChIキー |
ACODPSSMAQQCEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
正規SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)





![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)